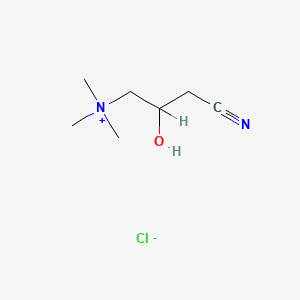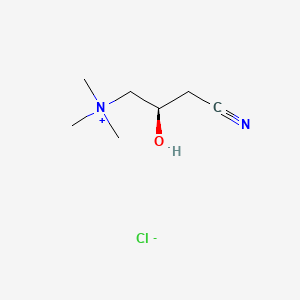![molecular formula C6H4Cl2N4 B1346143 4,6-Dichlor-1-methyl-1H-pyrazolo[3,4-d]pyrimidin CAS No. 98141-42-5](/img/structure/B1346143.png)
4,6-Dichlor-1-methyl-1H-pyrazolo[3,4-d]pyrimidin
Übersicht
Beschreibung
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C₆H₄Cl₂N₄. It is a derivative of pyrazolo[3,4-d]pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, and a methyl group at position 1.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly cyclin-dependent kinase (CDK) inhibitors, which are potential anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Pharmaceutical Industry: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and antiproliferative activities.
Wirkmechanismus
Target of Action
The primary target of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle and plays a crucial role in cell proliferation. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The result of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine’s action is the inhibition of cell proliferation. It has shown superior cytotoxic activities against certain cell lines . Specifically, it has been found to induce apoptosis within HCT cells .
Biochemische Analyse
Biochemical Properties
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle by phosphorylating key proteins involved in cell division. By inhibiting CDKs, 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can halt the proliferation of cancer cells. This compound interacts with the ATP-binding site of CDKs, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .
Cellular Effects
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G1 phase, preventing cells from progressing to the S phase where DNA replication occurs. This compound also triggers apoptosis, or programmed cell death, by activating caspases and other pro-apoptotic proteins. Additionally, 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its binding to the ATP-binding site of CDKs, leading to the inhibition of their kinase activity. This binding prevents the phosphorylation of target proteins required for cell cycle progression. The compound’s structure allows it to form multiple hydrogen bonds with key amino acid residues in the CDK active site, enhancing its inhibitory potency. Furthermore, 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine have been observed to change over time. The compound is relatively stable under physiological conditions, but its activity can diminish due to metabolic degradation. Long-term exposure to 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to cause sustained cell cycle arrest and apoptosis in cancer cells. Prolonged treatment may also lead to the development of resistance mechanisms, such as the upregulation of drug efflux pumps .
Dosage Effects in Animal Models
The effects of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and myelosuppression. Threshold effects have been observed, where a minimum concentration of the compound is required to achieve therapeutic efficacy. Careful dose optimization is essential to balance efficacy and safety in preclinical studies .
Metabolic Pathways
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is metabolized primarily in the liver through phase I and phase II metabolic pathways. Enzymes such as cytochrome P450 oxidases play a key role in the oxidative metabolism of the compound, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The compound’s metabolism can affect its bioavailability and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms. Transporters such as P-glycoprotein can influence the compound’s cellular uptake and efflux, affecting its intracellular concentration. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. Its distribution is also influenced by binding to plasma proteins, which can modulate its pharmacokinetics .
Subcellular Localization
The subcellular localization of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is primarily in the cytoplasm and nucleus. In the cytoplasm, it interacts with CDKs and other cytoplasmic proteins involved in cell cycle regulation. In the nucleus, the compound can affect transcription factors and other nuclear proteins, influencing gene expression and cell cycle progression. Post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity within specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with hydrazine hydrate, followed by methylation using methyl iodide . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide, and the process is typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and primary amines are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives with additional functional groups.
Reduction Products: Reduction typically results in the formation of partially or fully reduced pyrazolo[3,4-d]pyrimidine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the methyl group at position 1, which can affect its biological activity and chemical reactivity.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine:
1-Methyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with variations in substitution patterns, affecting its properties and uses.
Uniqueness
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4,6-dichloro-1-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMWHTJGWKSXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278517 | |
| Record name | 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98141-42-5 | |
| Record name | 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)










![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1346081.png)


